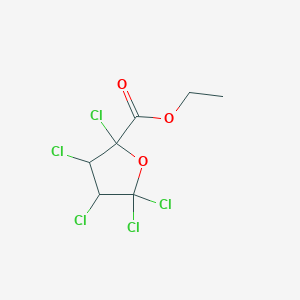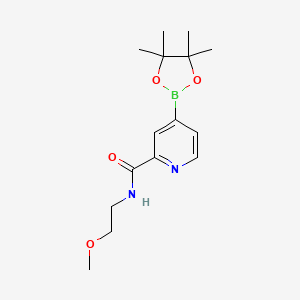![molecular formula C9H12N4O2 B13993738 4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide CAS No. 66974-76-3](/img/structure/B13993738.png)
4-[(1E)-3-Methoxy-3-methyltriaz-1-en-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxy-methyl-amino)diazenylbenzamide is an organic compound with the molecular formula C9H11N3O2 It is characterized by the presence of a diazenyl group (-N=N-) attached to a benzamide moiety, with a methoxy-methyl-amino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxy-methyl-amino)diazenylbenzamide typically involves the diazotization of an aromatic amine followed by coupling with a suitable amine derivative. One common method involves the reaction of 4-aminobenzamide with methoxy-methylamine in the presence of a diazotizing agent such as sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of 4-(Methoxy-methyl-amino)diazenylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
4-(Methoxy-methyl-amino)diazenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazenyl group can yield amine derivatives.
Substitution: The methoxy-methyl-amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-(Methoxy-methyl-amino)diazenylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group, which can form covalent bonds with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Methoxy-methyl-amino)diazenylbenzamide involves its interaction with molecular targets through its diazenyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methoxy-methyl-amino substituent may also contribute to the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
- 4-(Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-(Methoxy-methyl-amino)diazenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its diazenyl group allows for versatile chemical modifications, while the methoxy-methyl-amino substituent provides additional sites for interaction with biological targets.
特性
CAS番号 |
66974-76-3 |
|---|---|
分子式 |
C9H12N4O2 |
分子量 |
208.22 g/mol |
IUPAC名 |
4-[[methoxy(methyl)amino]diazenyl]benzamide |
InChI |
InChI=1S/C9H12N4O2/c1-13(15-2)12-11-8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
InChIキー |
SPSLUUKCFZCZHI-UHFFFAOYSA-N |
正規SMILES |
CN(N=NC1=CC=C(C=C1)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2-Aminopyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B13993667.png)


![2-[(5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B13993694.png)
![4-(Tetrahydro-pyran-2-yloxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13993701.png)
![8-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B13993708.png)



![4-[2-(2-iodophenyl)ethenyl]-N,N-dimethylaniline](/img/structure/B13993729.png)


